molecular formula C15H17N3S B2402367 6-Phenyl-5-piperidino-3-pyridazinethiol CAS No. 478029-29-7

6-Phenyl-5-piperidino-3-pyridazinethiol

Cat. No.: B2402367
CAS No.: 478029-29-7
M. Wt: 271.38
InChI Key: IARYYXHIESMNAG-UHFFFAOYSA-N
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Description

6-Phenyl-5-piperidino-3-pyridazinethiol is a heterocyclic compound that contains a pyridazine ring substituted with a phenyl group at position 6, a piperidino group at position 5, and a thiol group at position 3.

Scientific Research Applications

6-Phenyl-5-piperidino-3-pyridazinethiol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .

Safety and Hazards

As with any chemical compound, handling “6-Phenyl-5-piperidino-3-pyridazinethiol” would require appropriate safety measures. Without specific information, it’s hard to comment on the exact hazards associated with this compound .

Future Directions

Piperidine derivatives are a significant area of research in drug discovery due to their wide range of biological activities. Future research could explore the potential uses of this compound in various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-5-piperidino-3-pyridazinethiol typically involves the reaction of appropriate pyridazine derivatives with phenyl and piperidino substituents.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-5-piperidino-3-pyridazinethiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the phenyl or piperidino rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-5-piperidino-3-pyridazinethiol is unique due to the presence of both phenyl and piperidino groups, which contribute to its distinct chemical and biological properties. The combination of these groups with the pyridazine ring and thiol functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

3-phenyl-4-piperidin-1-yl-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3S/c19-14-11-13(18-9-5-2-6-10-18)15(17-16-14)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARYYXHIESMNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=S)NN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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